molecular formula C11H11N3O B15309266 4-(Imidazo[1,2-a]pyridin-2-yl)pyrrolidin-2-one

4-(Imidazo[1,2-a]pyridin-2-yl)pyrrolidin-2-one

Cat. No.: B15309266
M. Wt: 201.22 g/mol
InChI Key: GVJVMGJWNUGURJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Imidazo[1,2-a]pyridin-2-yl)pyrrolidin-2-one (CID 66106743) is a nitrogen-bridged heterocyclic compound of significant interest in medicinal chemistry and drug discovery research . This molecule incorporates the imidazo[1,2-a]pyridine scaffold, a privileged structure known for its wide spectrum of biological activities and presence in several marketed drugs . The core imidazo[1,2-a]pyridine structure is a key pharmacophore in compounds such as Zolpidem (a hypnotic agent), Alpidem (an anxiolytic), and Olprinone (a cardiotonic agent), underscoring its therapeutic versatility . The integration of the pyrrolidin-2-one moiety with the imidazo[1,2-a]pyridine system in this molecule creates a sophisticated hybrid structure. Researchers can utilize this compound as a key synthetic intermediate for constructing more complex peptidomimetics and pharmacologically active molecules . Its structure is amenable to further functionalization, making it a valuable building block in multicomponent reactions, such as the Groebke–Blackburn–Bienaymé reaction, which is commonly used to generate diverse chemical libraries for high-throughput screening . Given the established profile of its constituent parts, this compound is a promising candidate for investigations into new therapeutic agents, particularly in the areas of central nervous system (CNS) disorders, infectious diseases, and oncology research . This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H11N3O

Molecular Weight

201.22 g/mol

IUPAC Name

4-imidazo[1,2-a]pyridin-2-ylpyrrolidin-2-one

InChI

InChI=1S/C11H11N3O/c15-11-5-8(6-12-11)9-7-14-4-2-1-3-10(14)13-9/h1-4,7-8H,5-6H2,(H,12,15)

InChI Key

GVJVMGJWNUGURJ-UHFFFAOYSA-N

Canonical SMILES

C1C(CNC1=O)C2=CN3C=CC=CC3=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Imidazo[1,2-a]pyridin-2-yl)pyrrolidin-2-one typically involves multi-step reactions. One common approach is the cyclization of N-(2-pyridyl)pyrrolidin-2-one with appropriate reagents under controlled conditions . The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reaction setups are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Functionalization Reactions

2.1. BCl₃-Mediated C–N Bond Formation
Imidazo[1,2-a]pyridines undergo BCl₃-mediated coupling with amines to form C–N bonds at the 3-position. For example, 3-((benzyloxy)methyl)-2-phenylimidazo[1,2-a]pyridine reacts with BCl₃ and amines (e.g., NH₂R) in dichloromethane (DCM) at 0°C to room temperature, yielding 3-amino derivatives in good yields (60–80%) .

Reagent Conditions Yield
BCl₃ (1.0 M in DCM)0°C → rt, 2 hours, N₂60–80%
Amine (0.9 mmol)TLC monitoring

2.2. C–S Bond Formation
Similarly, BCl₃ facilitates coupling with thiols (R4SH) to generate C–S bonds. The reaction proceeds under identical conditions, yielding 3-thio derivatives with comparable efficiency .

2.3. C–O Bond Formation
Aliphatic alcohols (R5OH) react with BCl₃-activated imidazo[1,2-a]pyridines to form C–O bonds. Substitutions at the 2-position (e.g., bromo or iodo groups) enhance yields (68–80%), while electron-donating groups slightly reduce reactivity .

Substituent Alcohol Temperature Yield
2-IodoR5OH0°C → 70°C68–80%
2-PhenylR5OH0°C → 70°C60–70%

Mechanistic Insights

The BCl₃-mediated reactions proceed via aza-directed coupling. A plausible mechanism involves:

  • Complexation : BCl₃ coordinates to the imidazo[1,2-a]pyridine scaffold.

  • Intermediate Formation : Electronic delocalization generates a reactive intermediate (e.g., A ).

  • Nucleophilic Attack : Nucleophiles (amines, thiols, alcohols) attack the activated position, forming the desired bonds .

Therapeutic Relevance

While not explicitly studied for 4-(Imidazo[1,2-a]pyridin-2-yl)pyrrolidin-2-one , related imidazo[1,2-a]pyridinyl derivatives are explored as IRAK4 inhibitors, targeting inflammatory and autoimmune disorders . This underscores the scaffold’s potential for medicinal chemistry applications.

Comparison of Methods

Method Catalyst Conditions Yield Advantages
BCl₃-Mediated CouplingBCl₃0°C → rt, DCM60–80%Broad substrate scope, mild conditions
Domino A3-CouplingCuSO₄/ascorbate50°C, SDS micelles87%Environmentally sustainable
CuI-Catalyzed OxidationCuIAerobic, variable tempsModerateFunctional group tolerance

Mechanism of Action

Comparison with Similar Compounds

Key Observations :

  • Pyrrolidinone vs.
  • Substituent Effects : Piperazine-linked derivatives (e.g., compounds 7e, 7h, 7i) exhibit enhanced anticancer activity due to fluorinated aryl groups, which increase lipophilicity and target binding .
  • Bicyclic vs. Monocyclic Systems: Derivatives like pyrazolo[3,4-d]pyrimidines () lack the fused imidazo[1,2-a]pyridine-pyrrolidinone system, resulting in distinct electronic profiles and metabolic stability .

Pharmacological Activity Comparison

Critical Analysis :

  • Low yields in 2,6-disubstituted derivatives (e.g., 9% for compound 19) reflect challenges in steric hindrance during cross-coupling .
  • Schiff base-mediated syntheses () offer modularity but require rigorous purification (e.g., recrystallization from ethanol) .

Physicochemical Properties and Stability

  • Solubility: The pyrrolidinone ring enhances aqueous solubility compared to purely aromatic analogues (e.g., 4-imidazo[1,2-a]pyridin-2-ylbenzonitrile, ) .
  • Stability : Imidazo[1,2-a]pyridine derivatives are generally stable under physiological conditions but may undergo metabolic oxidation at the pyridine nitrogen .

Biological Activity

4-(Imidazo[1,2-a]pyridin-2-yl)pyrrolidin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidinone ring fused with an imidazo[1,2-a]pyridine moiety, which contributes to its biological efficacy. The structural attributes of imidazo[1,2-a]pyridines are known to enhance their interaction with biological targets, making them valuable in drug development.

Pharmacological Activities

Research indicates that 4-(Imidazo[1,2-a]pyridin-2-yl)pyrrolidin-2-one exhibits a range of biological activities:

  • Antimicrobial Activity : Imidazo[1,2-a]pyridine derivatives have shown potent antibacterial and antifungal properties. For instance, studies have demonstrated that these compounds can inhibit the growth of various bacterial strains and fungi through mechanisms involving disruption of cellular processes .
  • Anticancer Properties : The compound has been investigated for its anticancer potential. Recent studies highlight that imidazo[1,2-a]pyridine derivatives can induce apoptosis in cancer cells and inhibit tumor growth in various cancer models. For example, specific analogs have demonstrated significant cytotoxicity against breast cancer cell lines such as MDA-MB-231, with IC50 values indicating effective growth inhibition .
  • Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This activity suggests potential therapeutic applications in inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of 4-(Imidazo[1,2-a]pyridin-2-yl)pyrrolidin-2-one is closely related to its structural characteristics. Modifications at various positions on the imidazo and pyrrolidine rings can enhance or diminish activity. For instance:

ModificationEffect on Activity
Substituents on the imidazo ringAltered binding affinity to target proteins
Variations in the pyrrolidine ringChanges in pharmacokinetic properties

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer effects of several imidazo[1,2-a]pyridine derivatives, including 4-(Imidazo[1,2-a]pyridin-2-yl)pyrrolidin-2-one. The results indicated that the compound significantly reduced cell viability in MDA-MB-231 cells compared to control groups. The apoptotic mechanism was confirmed through caspase activation assays.

Case Study 2: Antibacterial Efficacy

In another investigation focusing on antimicrobial properties, 4-(Imidazo[1,2-a]pyridin-2-yl)pyrrolidin-2-one was tested against a panel of bacterial strains. The compound exhibited strong inhibitory effects against both Gram-positive and Gram-negative bacteria, demonstrating its potential as a novel antibacterial agent.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.